Amebucort
Overview
Description
Amebucort, also known by its developmental code name ZK-90999, is a synthetic glucocorticoid corticosteroid. It is characterized by its chemical structure, which includes 11β,17α,21-trihydroxy-6α-methylpregn-4-ene-3,20-dione 17-butyrate 21-acetate. Despite its potential, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amebucort is synthesized through a series of chemical reactions involving the modification of a steroid backboneThe reaction conditions often require controlled temperatures and the use of catalysts to facilitate the desired transformations .
Industrial Production Methods
This would include the use of reactors for controlled chemical reactions, purification processes to isolate the desired product, and quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Amebucort undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule, often resulting in the formation of ketones or carboxylic acids.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: The replacement of one functional group with another, such as the esterification of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include acetic anhydride and butyric anhydride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original steroid structure, such as different esters and hydroxylated compounds .
Scientific Research Applications
Amebucort has been primarily used in scientific research due to its glucocorticoid properties. Its applications include:
Chemistry: Studying the reactivity and stability of synthetic glucocorticoids.
Biology: Investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Exploring potential therapeutic uses for inflammatory and autoimmune diseases.
Industry: Developing new synthetic routes and production methods for glucocorticoid compounds
Mechanism of Action
Amebucort exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate the expression of cytokines, enzymes, and other proteins involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used in various medical treatments.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness of Amebucort
This compound’s uniqueness lies in its specific chemical structure, which includes both acetate and butyrate ester groups. This structure may confer unique pharmacokinetic properties, such as altered absorption, distribution, metabolism, and excretion compared to other glucocorticoids .
Properties
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-6-7-24(33)35-28(23(32)15-34-17(3)29)11-9-20-19-12-16(2)21-13-18(30)8-10-26(21,4)25(19)22(31)14-27(20,28)5/h13,16,19-20,22,25,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,22-,25+,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVOCXLQYLNEC-PPJDWOAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232466 | |
Record name | Amebucort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83625-35-8 | |
Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxobutoxy)-, (6α,11β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83625-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amebucort [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083625358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amebucort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMEBUCORT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YRF8G0G0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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